Comprehensive Technical Guide: 2-Bromo-1-methylimidazole Hydrobromide
Comprehensive Technical Guide: 2-Bromo-1-methylimidazole Hydrobromide
Part 1: Executive Summary
2-Bromo-1-methylimidazole hydrobromide (CAS: 2655608-58-3 for the salt; 16681-59-7 for the free base) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a high-value intermediate for synthesizing imidazole-based pharmaceuticals, transition metal ligands, and functional molecular materials.[1]
For researchers and drug developers, the distinction between the free base and the hydrobromide (HBr) salt is paramount.[1] Miscalculating stoichiometry by confusing these forms leads to yield failures in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide provides the definitive molecular weight calculations, synthesis protocols, and handling requirements for the HBr salt form.[1]
Part 2: Chemical Identity & Molecular Weight Analysis[1][2][3][4]
Precise Molecular Weight Calculation
In drug development, "approximate" weights cause stoichiometry errors.[1] Below is the high-precision mass breakdown based on IUPAC standard atomic weights.
Compound: 2-Bromo-1-methylimidazole Hydrobromide
Chemical Formula:
| Element | Count | Atomic Weight ( g/mol ) | Subtotal Mass ( g/mol ) |
| Carbon (C) | 4 | 12.011 | 48.044 |
| Hydrogen (H) | 6 | 1.008 | 6.048 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Bromine (Br) | 2 | 79.904 | 159.808 |
| TOTAL MW | 241.914 g/mol |
Free Base vs. Salt Form Comparison
Researchers must verify which form is supplied by vendors.[1] The HBr salt is often preferred for long-term storage stability (reduced volatility and oxidation potential), but it requires neutralization before use in base-sensitive catalysis.[1]
| Property | Free Base | Hydrobromide Salt (HBr) |
| CAS Number | 16681-59-7 | 2655608-58-3 |
| Formula | ||
| Molecular Weight | 161.00 g/mol | 241.91 g/mol |
| Physical State | Solid or viscous liquid (low mp) | Crystalline Solid |
| Solubility | DCM, MeOH, EtOAc | Water, MeOH, DMSO |
| Acidity (pKa) | Weakly basic (imidazole N3) | Acidic (protonated N3) |
Part 3: Synthesis & Fabrication Protocols
Synthesis Pathway (Mechanistic Insight)
The most robust synthesis avoids elemental bromine (which can cause over-bromination) and instead uses Carbon Tetrabromide (
Reaction Scheme Logic:
-
Lithiation/Deprotonation: The C2 proton of 1-methylimidazole is the most acidic (
).[1] However, direct lithiation (n-BuLi) requires cryogenic conditions.[1] -
Radical/Electrophilic Route: Using
with a mild base or radical initiator allows for room-temperature bromination.[1]
Figure 1: Synthetic workflow from commercially available 1-methylimidazole to the target HBr salt.
Detailed Experimental Protocol
Step 1: Bromination (Free Base Synthesis)
-
Setup: Charge a round-bottom flask with 1-methylimidazole (1.0 equiv) and carbon tetrabromide (
, 1.1 equiv). -
Solvent: Add anhydrous DMF (0.2 M concentration).
-
Initiation: Add Sodium tert-butoxide (NaOtBu, 4.0 equiv) slowly to control the exotherm.
-
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (DCM:MeOH 95:5).[1]
-
Workup: Quench with water, extract with DCM.[1] The organic layer contains the Free Base .[1]
Step 2: Salt Formation (HBr Salt)
-
Dissolution: Dissolve the crude free base in minimal Ethanol or Diethyl Ether.[1]
-
Acidification: Dropwise add 48% HBr (aq) or HBr in Acetic Acid (1.05 equiv).
-
Crystallization: Cool to 0°C. The hydrobromide salt will precipitate as a white/off-white solid.[1]
-
Filtration: Filter and wash with cold ether to remove residual bromine species.[1]
-
Drying: Vacuum dry at 40°C.
Part 4: Analytical Characterization (Self-Validating Systems)[1]
To ensure the integrity of the compound used in assays, researchers must validate the structure.[1] The HBr salt shows distinct shifts compared to the free base.[1]
Proton NMR ( H-NMR) in DMSO-
-
Methyl Group: Singlet at
ppm.[1] -
Imidazole Ring Protons (C4/C5): Two doublets (or broad singlets) around
ppm.[1]-
Note: In the HBr salt, these protons shift downfield (higher ppm) due to the positive charge on the imidazolium ring withdrawing electron density.[1]
-
-
Acidic Proton: A broad singlet
ppm may be visible depending on water content/exchange rates.[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+ (Electrospray Ionization).[1]
-
Observed Mass: You will observe the cation
or .[1]-
Target m/z: 160.97 / 162.97 (1:1 isotopic ratio due to
and ). -
Crucial Check: The HBr salt dissociates in the MS source; you detect the cation mass (161), not the salt mass (242).[1]
-
Part 5: Applications in Drug Discovery[1]
The 2-bromo position is chemically versatile, acting as a "handle" for attaching complex pharmacophores.[1]
Palladium-Catalyzed Cross-Coupling
The bromine atom is an excellent leaving group for Pd-catalyzed reactions.[1]
-
Suzuki Coupling: Reacts with aryl boronic acids to form 2-aryl-1-methylimidazoles.[1]
-
Buchwald-Hartwig Amination: Reacts with amines to form 2-aminoimidazoles (common in kinase inhibitors).[1]
Critical Protocol Note: If using the HBr salt in these reactions, you MUST add an extra equivalent of base (e.g.,
Figure 2: Activation workflow for using the HBr salt in catalysis.
Part 6: References
-
Sigma-Aldrich. 2-Bromo-1-methyl-1H-imidazole Product Specification. (CAS 16681-59-7).[1][2][3][4][5][6][7] Retrieved from
-
BLD Pharm. 2-Bromo-1-methyl-1H-imidazole hydrobromide Product Data. (CAS 2655608-58-3).[1] Retrieved from
-
PubChem. Compound Summary: 2-Bromo-1-methylimidazole.[1][3][8] National Library of Medicine.[1] Retrieved from [1]
-
ChemicalBook. Synthesis and Applications of 2-Bromo-1-methylimidazole. Retrieved from [1]
Sources
- 1. 16681-59-7|2-Bromo-1-methyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-1-methylimidazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 2773262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 16681-59-7|2-Bromo-1-Methyl-1H-Imidazole [rlavie.com]
- 5. CAS 16681-59-7: 2-Bromo-1-methyl-1H-imidazole | CymitQuimica [cymitquimica.com]
- 6. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [chemicalbook.com]
- 7. 2-Bromo-1-methyl-1H-imidazole | [frontierspecialtychemicals.com]
- 8. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]
